Enhanced Lipophilicity and Calculated logP Compared to Unsubstituted 7-Azaindole Core
The presence of the bromine and methoxy substituents significantly increases the lipophilicity of the 7-azaindole scaffold. The calculated XLogP3 for 5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is 2.3 [1], whereas the unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has a calculated XLogP3 of 1.0 [2]. This difference of +1.3 log units corresponds to a ~20-fold increase in octanol-water partition coefficient, which is a critical determinant of membrane permeability and oral bioavailability [3].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine (7-azaindole), XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.3 (approximately 20-fold higher lipophilicity) |
| Conditions | Calculated using XLogP3 algorithm (PubChem); predictive, not experimentally determined |
Why This Matters
Higher lipophilicity generally correlates with improved passive membrane permeability, making this scaffold more suitable for optimizing cell-based activity and oral absorption in drug discovery programs.
- [1] PubChem. 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. CID 53412945. View Source
- [2] PubChem. 1H-Pyrrolo[2,3-b]pyridine. CID 10517567. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
